Xantphos Pd G2
Description
Significance of Cross-Coupling Reactions in Modern Organic Synthesis
Palladium-catalyzed cross-coupling reactions represent one of the most powerful synthetic methods in modern chemistry, enabling the formation of crucial chemical bonds with high efficiency and selectivity. nih.gov This family of reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Negishi, and Sonogashira couplings, has revolutionized the synthesis of complex organic molecules. matthey.com Their significance is underscored by their widespread application in critical sectors such as the pharmaceutical and agrochemical industries, as well as in materials science. nih.gov The ability to construct complex molecular architectures from readily available starting materials has accelerated drug discovery and the development of new materials with novel properties. sigmaaldrich.coma2bchem.com The precision and functional group tolerance of these methods allow chemists to forge connections that were previously difficult or impossible to achieve, making them a cornerstone of contemporary synthetic strategy. nih.govresearchgate.net
Evolution of Palladium Precatalysts: From Traditional Sources to Advanced Generations
The journey of palladium catalysis began with traditional, in situ methods for generating the active catalyst. researchgate.net These early approaches typically involved combining a palladium(II) source, such as palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂), or a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), with a phosphine (B1218219) ligand in the reaction mixture. nih.gov While foundational, these methods suffered from several drawbacks. The use of excess ligand could hinder catalysis, and the composition of sources like Pd₂(dba)₃ could be inconsistent, sometimes containing palladium nanoparticles that affect reactivity. researchgate.netnih.gov Furthermore, the efficiency of the in situ reduction of Pd(II) to the active Pd(0) species was often suboptimal. nih.gov
To overcome these limitations, the focus shifted to developing well-defined, pre-formed palladium complexes known as precatalysts. researchgate.net These are stable Pd(II) compounds that already incorporate the desired ligand in a 1:1 ratio. This approach offers numerous advantages, including air and moisture stability, which simplifies handling, and the ability to accurately control the ligand-to-palladium ratio, preventing interference from excess free ligand. matthey.com
The Buchwald group, in particular, has developed a series of highly active and versatile palladium precatalysts based on biarylphosphine ligands. This evolution can be categorized into distinct generations, each improving upon the last:
First Generation (G1): These precatalysts required deprotonation with a base to generate the active Pd(0) species.
Second Generation (G2): The G2 precatalysts, which include Xantphos Pd G2, feature a 2-aminobiphenyl (B1664054) backbone. This structural modification allows for the generation of the active catalyst at room temperature using weak bases like carbonates or phosphates. matthey.com They are highly effective for a range of cross-coupling reactions, notably the Suzuki-Miyaura coupling. mdpi.com
Third and Fourth Generations (G3, G4): Further refinements led to G3 and G4 precatalysts. For instance, replacing the chloride ligand with a non-coordinating methanesulfonate (B1217627) (mesylate) in G3 precatalysts enhanced their versatility, allowing for the use of very bulky ligands and conferring longer solution lifetimes. These later generations continue to push the boundaries of catalyst efficiency, enabling reactions with lower catalyst loadings and shorter reaction times.
The key advantage of these advanced precatalysts is their ability to efficiently and rapidly generate a monoligated Pd(0) species, which is believed to be the active catalyst in many cross-coupling cycles. matthey.comsigmaaldrich.comguidechem.com
Positioning of this compound within the Landscape of Buchwald Precatalysts
This compound is a prominent member of the second generation of Buchwald precatalysts. matthey.comlookchem.com It is a well-defined, air-stable palladacycle that incorporates the Xantphos ligand, a bulky, electron-rich diphosphine known for its wide bite angle. matthey.comresearchgate.netacs.org The structure features a central palladium atom coordinated to the Xantphos ligand, a chloride ion, and a 2-aminobiphenyl group. sigmaaldrich.com This specific architecture is designed for facile activation. matthey.com Under basic conditions, the 2-aminobiphenyl scaffold facilitates a rapid and quantitative reductive elimination to generate the highly reactive, monoligated L-Pd(0) species (where L is the Xantphos ligand), which then enters the catalytic cycle. matthey.com
This precatalyst is valued for its versatility and effectiveness across a broad spectrum of palladium-catalyzed cross-coupling reactions. sigmaaldrich.com It is particularly noted for its utility in Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Heck reactions. matthey.commatthey.com The use of this compound as a precatalyst allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to traditional in situ catalyst generation. matthey.commatthey.com
Chemical Compound Information
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C52H45NOP2Pd-2 |
|---|---|
Molecular Weight |
868.3 g/mol |
IUPAC Name |
carbanide;(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;palladium;(2-phenylphenyl)azanide |
InChI |
InChI=1S/C39H32OP2.C12H9N.CH3.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-6,8-9,13H;1H3;/q;-2;-1;/p+1 |
InChI Key |
DLLSGBITJVTQQT-UHFFFAOYSA-O |
Canonical SMILES |
[CH3-].CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of Xantphos Pd G2 Type Precatalysts
Strategies for Xantphos Ligand Synthesis and Modification
The foundation of the Xantphos Pd G2 precatalyst is the Xantphos ligand, an organophosphorus compound prized for its wide bite angle of approximately 108°. This structural feature is crucial in promoting reductive elimination and stabilizing the active catalytic species. The primary synthetic route to the Xantphos ligand involves a double directed lithiation of 9,9-dimethylxanthene. This reaction is typically carried out using sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), followed by quenching with chlorodiphenylphosphine (B86185) to yield the desired diphosphine ligand. wgtn.ac.nzwikipedia.org
Strategies for modifying the Xantphos ligand have been developed to fine-tune its steric and electronic properties, thereby influencing the catalytic activity and selectivity of the resulting palladium complexes. These modifications can be broadly categorized as follows:
Substitution on the Phosphorus Atoms: The phenyl groups on the phosphorus atoms can be replaced with other alkyl or aryl moieties. A notable example is the synthesis of t-Bu-Xantphos, where the diphenylphosphino groups are replaced by di-tert-butylphosphino groups. wgtn.ac.nz This is achieved by treating the lithiated xanthene backbone with P(tBu)₂Cl. wgtn.ac.nz The increased steric bulk of the tert-butyl groups leads to a larger natural bite angle (126.80–127.56° for t-Bu-Xantphos vs. 111.89–114.18° for Ph-Xantphos), which can be advantageous in certain catalytic applications. wgtn.ac.nz
Modification of the Xanthene Backbone: While less common, modifications to the xanthene scaffold itself can be envisioned to alter the ligand's properties.
Introduction of Chirality: For applications in asymmetric catalysis, chiral Xantphos derivatives have been synthesized. acs.org A common strategy is the introduction of stereogenic phosphorus atoms, creating P-chirogenic ligands. acs.orgacs.org This can be achieved through methods such as the Jugé method, which involves the in situ deboranation of a chiral ephedrine-based phosphinite prior to the P-C bond formation. acs.org
These synthetic strategies allow for the creation of a library of Xantphos-type ligands with tailored properties, which in turn can be used to generate a diverse range of palladium precatalysts.
Methodologies for Palladium-Phosphine Complex Formation in Precatalyst Synthesis
The synthesis of this compound, chemically known as Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2'-amino-1,1'-biphenyl)]palladium(II), is a prime example of the formation of a second-generation Buchwald precatalyst. lookchem.comsigmaaldrich.comcalpaclab.com These precatalysts are characterized by a palladacycle structure derived from a 2-aminobiphenyl (B1664054) scaffold. sigmaaldrich.comsigmaaldrich.com This design allows for the facile generation of the active, monoligated Pd(0) species under mild basic conditions at room temperature. sigmaaldrich.com
The general methodology for the synthesis of G2-type precatalysts involves the reaction of a suitable palladium(II) precursor with the phosphine (B1218219) ligand and the 2-aminobiphenyl scaffold. A common approach for preparing related palladium-phosphine complexes, such as Pd(Xantphos)Cl₂, involves reacting a palladium(II) salt like Pd(CH₃CN)₂Cl₂ with the Xantphos ligand in a solvent like benzene (B151609) at elevated temperatures. orgsyn.org
For the synthesis of this compound specifically, a multi-step process is employed that first involves the formation of a palladacycle intermediate. This intermediate is then reacted with the Xantphos ligand. A general and practical route to similar G2 precatalysts involves the following key steps:
Mesylate Salt Formation: Commercially available 2-aminobiphenyl is reacted with methanesulfonyl chloride to form the corresponding mesylate salt. nih.gov
Cyclopalladation: The mesylate salt undergoes cyclopalladation to form a dimeric palladium complex. nih.gov
Ligand Exchange: This dimeric palladium intermediate is then reacted with the desired phosphine ligand, in this case, Xantphos, to afford the final G2 precatalyst. nih.gov This ligand exchange typically proceeds smoothly in solvents like THF or dichloromethane (B109758). nih.gov
This modular approach allows for the synthesis of a wide variety of G2 precatalysts by simply changing the phosphine ligand in the final step.
| Step | Starting Material(s) | Reagent(s) | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | 2-Aminobiphenyl | Methanesulfonyl chloride | 2-Aminobiphenyl mesylate salt | Mesylation of the amino group |
| 2 | 2-Aminobiphenyl mesylate salt | Palladium(II) source | Dimeric palladium mesylate complex | Cyclopalladation |
| 3 | Dimeric palladium mesylate complex | Xantphos ligand | This compound | Ligand exchange |
Principles of Scalable Precatalyst Preparation for Catalytic Applications
The transition from laboratory-scale synthesis to large-scale industrial production of precatalysts like this compound requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and consistent product quality. Key principles for scalable preparation include:
Process Optimization: Reaction conditions such as temperature, concentration, and reaction time must be optimized for large-scale batches. For instance, the synthesis of Buchwald precatalysts has been successfully scaled up to produce multi-gram quantities in a single run. enamine.net
Solvent Selection: The choice of solvent is critical. For example, in the synthesis of some Buchwald precatalysts, the use of dichloromethane as a solvent was found to be undesirable as it can lead to the formation of solvates that reduce the product yield in subsequent coupling reactions. enamine.net
Purification Methods: Efficient and scalable purification methods are essential. For many palladium-phosphine complexes, precipitation followed by washing with appropriate solvents is a common method. The choice of washing solvents is crucial to remove unreacted starting materials and byproducts without significant loss of the desired product.
Quality Control: Rigorous quality control (QC) protocols are necessary to ensure the purity and consistency of the final product. ¹H NMR spectroscopy is a common technique used to identify and quantify impurities such as unreacted starting materials (e.g., the dimeric palladium intermediate), residual solvents (e.g., THF, n-hexane), and any side products. enamine.net
Stability and Handling: The stability of the precatalyst under storage and handling conditions is a major consideration for commercial production. G2 precatalysts are designed to be air- and moisture-stable, which simplifies their handling and storage on a large scale. sigmaaldrich.com
The development of robust and scalable synthetic routes, such as the one developed for a series of palladium precatalysts based on the 2-aminobiphenyl mesylate palladacycle, which can be prepared in high yields from readily available starting materials, is crucial for the widespread adoption of these advanced catalytic systems in industrial applications. nih.gov
| Factor | Principle/Consideration | Example/Impact |
|---|---|---|
| Process Optimization | Fine-tuning of reaction parameters for large batches. | Maximizes yield and minimizes reaction time and energy consumption. |
| Solvent Selection | Choice of appropriate and easily removable solvents. | Avoids product inhibition and simplifies purification. |
| Purification | Development of efficient and scalable purification techniques. | Ensures high purity of the final product. |
| Quality Control | Implementation of rigorous analytical methods. | Guarantees batch-to-batch consistency and identifies impurities. |
| Stability | Ensuring long-term stability under storage conditions. | Facilitates commercial distribution and use. |
Catalytic Performance of Xantphos Pd G2 in Diverse Cross Coupling Reactions
Other Palladium-Catalyzed Cross-Coupling Reactions
Xantphos Pd G2 has demonstrated significant utility beyond the more commonly discussed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Its unique ligand architecture allows for efficient catalysis in a range of C-C and C-heteroatom bond formations under mild conditions.
Stille Coupling Transformations
The Stille coupling, which involves the palladium-catalyzed cross-coupling of organostannanes with organic halides or pseudohalides, benefits from the catalytic prowess of this compound. Research indicates that this precatalyst is highly effective in coupling aryl chlorides, which are typically less reactive, with various tributylarylstannanes. Studies have reported good to excellent yields, often in the range of 61–98%, with reaction times as short as 4 hours researchgate.net. The use of this compound in Stille couplings has been noted for its ability to achieve high turnover numbers, with some systems reporting up to 980,000 TONs nih.govresearchgate.net. The precatalyst's efficacy extends to deactivated or sterically hindered aryl chlorides, making it a valuable tool for complex syntheses researchgate.net.
Table 3.3.1.1: Representative Stille Coupling Results with this compound
| Aryl Halide | Organostannane | Catalyst Loading | Conditions | Yield (%) | Reference |
| Aryl Chloride | Tributylarylstannane | 0.5–1.1 mol% | Short reaction times (e.g., 4 h) | 61–98 | researchgate.net |
| 1-Bromo-4-nitrobenzene | Furan-2-yltributyltin | 5 mol% | Elevated temperature, long reaction time | High | nih.gov |
Sonogashira Coupling Reactions
In Sonogashira coupling reactions, which form C(sp)-C(sp²) bonds between terminal alkynes and aryl or vinyl halides, this compound has shown promising results, particularly in copper-free systems and with challenging substrates. While some studies highlight the effectiveness of Xantphos in conjunction with palladium for Sonogashira coupling, others suggest that its large bite angle might not be optimal for all substrate combinations in carbonylative Sonogashira reactions researchgate.netmdpi.comacs.org. However, research on palladium complexes with Xantphos ligands has demonstrated good to excellent yields (71–95%) for Sonogashira coupling, with efficient gram-scale reactions achieved at very low palladium loadings (0.06 mol%) researchgate.net. The catalyst system has shown compatibility with various aryl halides, including electron-poor aryl chlorides, and a broad range of terminal alkynes, including heteroaromatics researchgate.netrsc.org.
Table 3.3.2.1: Representative Sonogashira Coupling Results with Xantphos-Ligated Palladium Systems
| Aryl Halide/Alkyne | Catalyst System | Catalyst Loading | Conditions | Yield (%) | Reference |
| Aryl Iodide | Pd(OAc)₂ / Cu(Xantphos)I | Low | Good to excellent isolated yields | 71–95 | researchgate.net |
| Aryl Bromide | Pd(PPh₃)₄ (2.5 mol%) + CuI | 2.5 mol% | Aqueous micellar media, 55 °C | 91 | nih.gov |
| Aryl Bromide | Xantphos Pd G4 (1 mol%) | 1 mol% | Not specified | 61 | nih.gov |
Negishi Coupling Applications
The Negishi coupling, which utilizes organozinc reagents, is another area where palladium catalysts with specialized ligands find application. While direct studies specifically detailing this compound's performance in Negishi coupling are less prominent in the initial search results, the general utility of Buchwald-type precatalysts, including those with Xantphos, in various cross-coupling reactions suggests its potential applicability. Xantphos is recognized as a highly effective ligand for palladium-catalyzed cross-coupling reactions, including Negishi coupling, due to its ability to promote challenging transformations sigmaaldrich.cn. Its electron-rich nature and steric bulk can facilitate the oxidative addition and reductive elimination steps crucial for Negishi coupling efficiency.
Table 3.3.3.1: General Applicability of this compound in Negishi Coupling
| Reaction Type | This compound Applicability | Notes | Reference |
| Negishi Coupling | High Potential | Xantphos is a known effective ligand for Pd-catalyzed cross-couplings, including Negishi coupling. sigmaaldrich.cn | sigmaaldrich.cn |
Hiyama Coupling Reactivity
This compound has demonstrated considerable reactivity in Hiyama coupling reactions, which involve the palladium-catalyzed coupling of organosilanes with organic halides or pseudohalides. This reaction is attractive due to the low toxicity and availability of organosilicon reagents. Research has shown that palladium catalysts supported by bulky phosphine (B1218219) ligands like XPhos (a component of this compound) are effective for Hiyama coupling of aryl mesylates and aryl silanes, achieving yields ranging from 40–97% mdpi.comrsc.org. The catalyst system exhibits broad functional group tolerance and can effectively couple aryl chlorides, which are less reactive substrates, with aryl silanes, yielding products in the 70–98% range mdpi.com.
Table 3.3.4.1: Representative Hiyama Coupling Results with Xantphos-Ligated Palladium Systems
| Electrophile | Organosilane | Catalyst System (Ligand) | Conditions | Yield (%) | Reference |
| Aryl Mesylates | Arylsilanes | Pd(OAc)₂ / XPhos | THF/tBuOH, 90 °C | 40–97 | mdpi.comrsc.org |
| Aryl Chlorides | Aryltrifluorosilanes | Pd(OAc)₂ / XPhos | TBAF (2.5 equiv), t-BuOH, 60 °C | 70–98 | mdpi.com |
| Aryl Chlorides | Phenyl trimethoxysilane | Pd(OAc)₂ / Xantphos | H₂O, solventless, NaOH | 97 | mdpi.com |
Heck Reaction Studies
The Heck reaction, a palladium-catalyzed coupling between aryl or vinyl halides and alkenes, is another domain where this compound exhibits significant catalytic activity. Studies have shown that palladium complexes utilizing Xantphos ligands can efficiently catalyze Heck reactions, achieving good to high yields (up to 93%) with various substrates researchgate.netresearchgate.netbeilstein-journals.orgnih.gov. The precatalyst has been employed in the Heck-type reaction of secondary trifluoromethylated alkyl bromides with alkenes, proceeding under mild conditions with broad substrate scope and high efficiency beilstein-journals.org. Furthermore, this compound has been successfully used in kilogram-scale synthesis for Heck coupling, demonstrating its robustness and applicability in demanding synthetic routes researchgate.net. The large bite angle of Xantphos is often cited as beneficial for promoting the Heck reaction, particularly with less reactive aryl halides beilstein-journals.orgmdpi.com.
Table 3.3.5.1: Representative Heck Reaction Results with this compound
| Aryl Halide/Alkene | Catalyst System | Catalyst Loading | Conditions | Yield (%) | Reference |
| 5-iodo nucleoside / Alkene | Pd–dba | 1.0 mol% | Water-soluble catalytic system | 72 | nih.gov |
| Styrene / 2-Bromo-1,1,1-trifluorohexane | PdCl₂(PPh₃)₂ / Xantphos | 5–7.5 mol% | DCE, 80–100 °C | 83–88 | beilstein-journals.org |
| Aryl Iodide / Alkene | Pd(OAc)₂ / Xantphos | 1.5 mol% | Good to excellent yields | 71–96 | researchgate.net |
| Aryl Bromide / Alkene | Xantphos-Pd-G2 | 1.0 mol% | Kilogram scale, optimized conditions | High | researchgate.net |
| Secondary trifluoromethylated alkyl bromides / Alkenes | Pd(II)-precatalyst / Xantphos | Moderate | Moderate to high yields | 48–93 | nih.gov |
Compound List
this compound
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Copper(I) iodide (CuI)
Palladium(II) chloride (PdCl₂)
Triphenylphosphine (PPh₃)
Bis(diphenylphosphino)propane (dppp)
Tri-tert-butylphosphine (P(t-Bu)₃)
XPhos
cataCXium A
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Palladium(II) acetate / XPhos
Palladium(II) acetate / Xantphos
[Pd(cinnamyl)Cl]₂
cBRIDP
Palladium(II) trifluoroacetate (B77799)
(R,R)-DIOP
N-heterocyclic carbene (NHC) ligands
Triazaphosphaadamantane (PTA)
Palladium(II) bromide (PdBr₂)
Cyclohexene
Sodium tert-butoxide
rac-BINAP
(3S,6R)-2
(3S,6S)-3
GDC-0022
Potassium phosphate (B84403) tribasic (K₃PO₄)
Potassium acetate (KOAc)
Tributylarylstannanes
Terminal alkynes
Organozinc reagents
Organosilanes
Alkenes
Aryl halides
Vinyl halides
Organostannanes
Aryl mesylates
Aryl chlorides
Aryl bromides
Aryl iodides
Alkyl halides
Alkyl bromides
Trifluoromethylated alkyl bromides
Difluoroalkylated alkyl iodide
Mechanistic Investigations of Xantphos Pd G2 Catalysis
Precatalyst Activation and Formation of Active Catalytic Species
The efficacy of palladium precatalysts like Xantphos Pd G2 hinges on their ability to efficiently transform into catalytically active species under reaction conditions. This activation process typically involves the generation of palladium(0) species, which are the primary intermediates for catalytic turnover.
Pathways to Generate Mono-ligated Palladium(0) Species
This compound, as a second-generation precatalyst, is designed to facilitate the rapid formation of active palladium species. The generally accepted active catalytic species in many cross-coupling cycles is a monoligated palladium(0) complex, often denoted as L1Pd(0), where 'L' represents the Xantphos ligand. nih.gov, acs.org The bulky and electron-rich nature of the Xantphos ligand plays a pivotal role in promoting the formation of these highly active, coordinatively unsaturated monoligated species. researchgate.net, nih.gov Activation pathways for such precatalysts commonly involve the reductive elimination of ancillary ligands from the initial Pd(II) complex, yielding the Pd(0) species. acs.org For instance, the activation of Buchwald G2 precatalysts, which share structural similarities with this compound, involves a base-promoted reductive elimination that liberates the active L-Pd(0) species. sigmaaldrich.com, sigmaaldrich-jp.com The formation of these stable monoligated catalytic species is considered instrumental in driving reactions to high conversions. researchgate.net
Influence of Reaction Conditions on Catalyst Activation and Stability
Several reaction parameters significantly influence the activation and stability of this compound.
Catalyst Loading: The concentration of the precatalyst plays a critical role. Studies have shown that using a lower loading of Xantphos-Pd-G2 (e.g., 0.5 mol%) can result in slower reaction rates and catalyst deactivation compared to higher loadings (e.g., 1.0 mol%). nih.gov, acs.org At reduced concentrations, the observed palladium oxidative addition complex, [Xantphos–Pd–Ar]+, shows a decrease in concentration over time, indicative of catalyst deactivation. acs.org
Base: A base is essential for catalyst activation, facilitating proton abstraction and promoting the formation of the active Pd(0) species. nih.gov The choice of base can impact activation efficiency and catalyst stability. nih.gov Second-generation precatalysts, including this compound, are known to be effective with weaker bases such as phosphates or carbonates, often enabling lower activation temperatures. sigmaaldrich.com However, an excess of the phosphine (B1218219) ligand can lead to inhibition of the catalytic process. researchgate.net
Stability: The stability of intermediate palladium species is crucial for sustained catalysis. When 1.0 mol% of Xantphos-Pd-G2 was employed, the [Xantphos–Pd–Ar]+ complex remained constant for approximately 20 hours, suggesting good stability under productive catalytic conditions. nih.gov, acs.org Conversely, a decline in this species at lower catalyst loadings points towards deactivation pathways. acs.org While Xantphos oxide has been detected, indicating potential ligand degradation, it has also been implicated in mitigating epimerization. nih.gov
Detailed Analysis of Elementary Steps in the Catalytic Cycle
The catalytic cycle of palladium-catalyzed cross-coupling reactions typically involves oxidative addition, transmetalation, and reductive elimination. This compound participates in these steps, with its ligand structure influencing the kinetics and outcomes.
Oxidative Addition Processes and Intermediates
Oxidative addition is the initial step where the palladium(0) species reacts with an organic halide or pseudohalide substrate (R-X), forming a Pd(II) complex. nih.gov, acs.org During cross-coupling reactions employing this compound, spectroscopic monitoring has identified a palladium species consistent with an oxidative addition intermediate, specifically a fragment corresponding to [Xantphos–Pd–Ar]+. nih.gov, acs.org This observation suggests that the activation of Pd(II) to Pd(0) followed by oxidative addition into aryl bromide substrates is a facile process with this precatalyst. nih.gov The formation of monoligated, T-shaped Pd(II) intermediates, represented as L1Pd(Ar)X, is generally favored during the oxidative addition step, with the [Xantphos–Pd–Ar]+ species being a key example of such an intermediate. nih.gov, acs.org The presence of these Pd(II) oxidative addition complexes has been correlated with the suppression of undesirable side reactions like epimerization. nih.gov, researchgate.net
Transmetalation Mechanisms and Rate-Determining Considerations
Transmetalation involves the transfer of an organic group from a metal or metalloid (e.g., boron, tin, zinc) to the palladium center. mit.edu In certain palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, transmetalation can be the rate-determining step. mit.edu, iands-chiesievent.com This step is known to be sensitive to steric factors, with bulkier ligands potentially influencing the rate. mit.edu Some studies indicate that the ligand can inhibit the transmetalation process. iands-chiesievent.com In a general context of palladium catalysis, it has been noted that transmetalation can be the rate-limiting step, exhibiting a first-order kinetic dependence on the palladium and co-catalyst (e.g., copper) concentrations. acs.org
Reductive Elimination Pathways and Regioselectivity
Compound List
this compound
Palladium (Pd)
Xantphos
(3S,6R)-2
(3S,6R)-3
(3S,6S)-3
(3S,6R)-4
(3S,6S)-4
Amine 1
K3PO4 (Potassium phosphate (B84403) tribasic)
KOAc (Potassium acetate)
Pd(OAc)2 (Palladium(II) acetate)
PEPPSI-IPr
[Xantphos–Pd–Ar]+
[Xantphos–Pd–Ph]+
Xantphos oxide
L1Pd(0)
L1Pd(Ar)X
Ligand Design Principles and Structure Activity Relationships in Xantphos Based Precatalysts
Steric and Electronic Parameters of Xantphos Ligands
The catalytic behavior of transition metal complexes is profoundly influenced by the steric and electronic environment imposed by the coordinating ligands. In the context of Xantphos-type ligands, two key parameters are of paramount importance: the bite angle and the electronic nature of the phosphine (B1218219) donors.
The bite angle , defined by the P-Metal-P bond angle in a chelated complex, is a crucial steric parameter. The rigid xanthene backbone of Xantphos ligands enforces a wide bite angle, which has significant implications for the stability and reactivity of the catalytic species. This wide bite angle is known to promote reductive elimination, a key step in many cross-coupling reactions, and can influence the regioselectivity of catalytic transformations. acs.org Variations in the substituents on the xanthene backbone and the phosphorus atoms can modulate this angle, allowing for fine-tuning of the catalyst's steric profile. For instance, the introduction of bulky tert-butyl groups on the phosphorus atoms in t-Bu-Xantphos derivatives leads to a larger natural bite angle compared to their phenyl-substituted counterparts. wgtn.ac.nz
The electronic properties of Xantphos ligands are primarily determined by the substituents on the phosphorus atoms. These properties can be quantitatively assessed using methods such as the Tolman electronic parameter (TEP), which is derived from the vibrational frequency of CO ligands in nickel carbonyl complexes. Electron-donating groups on the phosphorus atoms increase the electron density at the metal center, which can enhance the rate of oxidative addition. Conversely, electron-withdrawing groups can facilitate reductive elimination. Studies on phosphine selenides have shown that t-Bu-Xantphos ligands exhibit higher basicity than Ph-Xantphos, indicating stronger electron-donating character. wgtn.ac.nz
A comprehensive understanding of these parameters is essential for establishing structure-activity relationships and for the rational design of new Xantphos-based catalysts. The interplay between steric and electronic effects is often complex, and a systematic variation of these parameters is necessary to optimize catalyst performance for a specific application.
Table 1: Steric and Electronic Parameters of Selected Xantphos Ligands
| Ligand | Natural Bite Angle (°) | Electronic Properties (Qualitative) | Reference |
| Ph-Xantphos | 111.89–114.18 | Standard | wgtn.ac.nz |
| t-Bu-Xantphos | 126.80–127.56 | More electron-donating than Ph-Xantphos | wgtn.ac.nz |
| Thixantphos | 106.7 | - | |
| Sixantphos | 106.2 | - | |
| DPEphos | 101.6 | - | |
| DBFphos | 133.9 | - | |
| Note: Quantitative Tolman electronic parameters for a wide range of Xantphos derivatives are not readily available in a consolidated source. |
Comparative Catalytic Activity and Selectivity with Other Buchwald Precatalyst Generations (e.g., G1, G3, G4)
The development of palladium precatalysts has evolved through several generations, each offering improvements in stability, activity, and ease of activation. The Xantphos ligand has been incorporated into various Buchwald precatalyst platforms, most notably the second-generation (G2) and fourth-generation (G4) systems.
Xantphos Pd G2 precatalysts feature a 2-aminobiphenyl (B1664054) palladacycle. These precatalysts are activated by a base to generate the active Pd(0) species. They have demonstrated effectiveness in a range of cross-coupling reactions.
Xantphos Pd G4 precatalysts are based on an N-methyl-2-aminobiphenyl scaffold. A key advantage of the G4 precatalysts is that upon activation, they generate N-methylcarbazole as a byproduct, which is generally less coordinating and less likely to inhibit the catalyst compared to the carbazole (B46965) generated from G3 precatalysts. This can lead to improved catalytic performance, especially in reactions where catalyst inhibition is a concern.
Direct, comprehensive comparative studies detailing the performance of this compound versus G1, G3, and G4 across a wide array of reactions with quantitative metrics are not extensively documented in a single source. However, the general trend in precatalyst development suggests that later generations often provide advantages in terms of stability, ease of activation, and the nature of byproducts formed during activation. For instance, G3 and G4 precatalysts are noted for their enhanced stability in solution compared to G1 and G2.
The choice of precatalyst generation for a specific application will depend on factors such as the nature of the substrates, the reaction conditions, and the potential for catalyst inhibition by byproducts.
Comparison with Alternative Biarylphosphine and Other Phosphine Ligand Scaffolds
The field of palladium-catalyzed cross-coupling is rich with a diverse array of phosphine ligands, each with its unique structural and electronic characteristics. The performance of Xantphos-based catalysts is often benchmarked against these alternative ligand scaffolds.
Buchwald Biaryl Monophosphine Ligands (e.g., XPhos, SPhos, RuPhos): A primary distinction between Xantphos and the widely used Buchwald-type ligands is that Xantphos is a bidentate ligand, while ligands like XPhos are monodentate. This difference in denticity has profound implications for the geometry and stability of the palladium complexes. The chelation of the bidentate Xantphos ligand can lead to more stable catalytic species. However, the flexibility of monodentate ligands can be advantageous in certain catalytic cycles, allowing for the formation of highly active, low-coordinate palladium intermediates. The choice between a bidentate and a monodentate ligand is often reaction-dependent, with each offering specific advantages.
Other Bidentate Phosphine Ligands (e.g., dppf, BINAP): Compared to other common bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), Xantphos is distinguished by its significantly larger and more rigid bite angle. The ferrocene (B1249389) backbone of dppf and the binaphthyl backbone of BINAP result in smaller natural bite angles. This larger bite angle of Xantphos can be particularly beneficial in promoting reductive elimination and influencing regioselectivity in reactions like hydroformylation.
The selection of the optimal ligand scaffold is a critical aspect of reaction development. While Xantphos has proven to be a highly effective and versatile ligand in numerous catalytic applications, the vast landscape of available phosphine ligands means that for any given transformation, a systematic screening of different ligand classes is often necessary to identify the most efficient catalyst system.
Strategies for Rational Ligand Design for Enhanced Performance and Robustness
The rational design of Xantphos-type ligands is a key strategy for developing catalysts with improved activity, selectivity, and stability. This process involves the systematic modification of the ligand structure to fine-tune its steric and electronic properties.
Variation of Substituents on the Phosphorus Atoms: The electronic properties of the ligand can be readily tuned by changing the substituents on the phosphorus atoms. The introduction of electron-donating or electron-withdrawing groups on the aryl rings of the phosphine moieties allows for precise control over the electron density at the metal center. This, in turn, can be used to optimize the rates of the individual steps of the catalytic cycle, such as oxidative addition and reductive elimination.
Introduction of Chiral Elements: For asymmetric catalysis, chiral information can be introduced into the Xantphos scaffold. This can be achieved by using enantiomerically pure backbones or by introducing chirality at the phosphorus atoms. The development of chiral Xantphos derivatives is an active area of research aimed at expanding the scope of enantioselective transformations.
Computational Chemistry: In silico methods, such as Density Functional Theory (DFT) calculations, have become invaluable tools in the rational design of ligands. wgtn.ac.nz Computational modeling can be used to predict the steric and electronic parameters of new ligand designs, to study the mechanism of catalytic reactions, and to rationalize observed trends in catalyst performance. This predictive capability can significantly accelerate the discovery of new and improved catalysts by guiding synthetic efforts towards the most promising ligand structures.
By combining these strategies, researchers can systematically explore the vast chemical space of Xantphos-type ligands to develop robust and highly efficient catalysts tailored for specific synthetic challenges.
Advanced Methodologies and Process Development in Xantphos Pd G2 Mediated Transformations
Scale-Up Considerations and Industrial Implementation of Xantphos Pd G2 Catalysis
The transition of chemical transformations from laboratory-scale discovery to industrial-scale production necessitates a thorough evaluation of numerous factors, particularly when employing sophisticated catalytic systems like this compound. This section focuses on the critical considerations and practical aspects involved in scaling up reactions mediated by this compound, emphasizing process development, optimization, and industrial implementation.
Catalyst Loading and Efficiency at Scale
Optimizing catalyst loading is paramount for economic viability and minimizing residual metal contamination in industrial processes. Research has demonstrated that this compound, as a second-generation palladium precatalyst, offers improved reactivity, enabling efficient catalysis at lower loadings compared to earlier systems smolecule.comchemicalbook.commatthey.com.
While this compound is generally recognized for its efficiency, other palladium-catalyzed cross-coupling reactions using related ligands like Xantphos have sometimes required adjustments in catalyst loading upon scale-up. For instance, in a Suzuki-Miyaura coupling, a shift from 0.3 mol% Pd to 3.0 mol% Pd(OAc)2/Xantphos was necessitated at the 1.0 kg scale due to the presence of residual copper catalysts from a prior step, which interfered with the palladium system mdpi.compreprints.org. This underscores the importance of rigorous process control and understanding potential interferences when scaling up.
Process Optimization and Robustness
Developing a robust process that consistently delivers high yields and purity at scale requires meticulous optimization of reaction parameters beyond catalyst loading. Key factors include solvent choice, base selection, temperature, reaction time, and the order of addition of reagents.
Solvent and Base Considerations: The choice of solvent and base plays a critical role in the success of palladium-catalyzed cross-coupling reactions, especially during scale-up. For Buchwald-Hartwig aminations, bases like potassium phosphate (B84403) tribasic (K3PO4) and potassium acetate (B1210297) (KOAc) are commonly employed with this compound researchgate.netacs.orgnih.govresearchgate.netuib.noacs.org. The GDC-0022 synthesis, for example, utilized 1.5 equivalents of K3PO4 and 0.1 equivalents of KOAc in 1,4-dioxane (B91453) researchgate.netacs.orgnih.govresearchgate.netuib.noacs.org. Mechanistic studies have indicated that the presence of Pd(II) complexes, such as those formed by this compound, can help suppress base-mediated epimerization, a crucial aspect for maintaining stereochemical integrity in sensitive substrates nih.govresearchgate.netuib.noacs.org. This suppression is thought to be related to the Pd(II) oxidative addition complex's role in sequestering or interacting with the base, thereby reducing its epimerization-promoting activity nih.govresearchgate.netuib.noacs.org.
Reaction Monitoring and Control: Process Analytical Technology (PAT) tools, such as online HPLC-MS, are invaluable for monitoring reaction progress, identifying key intermediates, and understanding the speciation of palladium species during catalysis. This allows for real-time adjustments and optimization of reaction conditions, ensuring reproducibility and robustness on a larger scale nih.govresearchgate.netuib.noacs.org. For instance, tracking the concentration of the [Xantphos–Pd–Ar]+ complex provided insights into the catalyst's activity and its correlation with epimerization attenuation in the GDC-0022 synthesis nih.govuib.noacs.org.
Ligand-to-Palladium Ratio: While this compound is a precatalyst that already incorporates the Xantphos ligand, in other palladium-catalyzed reactions, the ratio of ligand to palladium can significantly influence catalytic performance. For instance, in some Buchwald-Hartwig aminations, adding excess phosphine (B1218219) ligand can help stabilize the active Pd(0) species and improve reaction efficiency uwindsor.ca. However, for precatalysts like this compound, this is less of a direct concern as the ligand is pre-coordinated.
Catalyst Recovery and Recycling
The economic and environmental impact of using precious metal catalysts like palladium necessitates efficient strategies for catalyst recovery and recycling in industrial settings. While specific details on the recovery and recycling of this compound in large-scale operations are not extensively published in the readily accessible literature, general approaches for palladium catalysts are applicable. These can include precipitation, filtration, or adsorption techniques to isolate the palladium species from the reaction mixture for reuse. The stability of this compound, being a second-generation precatalyst, suggests potential for greater robustness and recyclability compared to less stable catalytic systems smolecule.comchemicalbook.commatthey.com. Further research and process development are often required to establish effective and economical recycling protocols tailored to specific industrial processes.
Industrial Implementation Examples and Challenges
The successful implementation of this compound in industrial processes is demonstrated by its use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The synthesis of GDC-0022 serves as a prime example where this compound enabled a challenging C-N coupling reaction to be performed on an 8.0 kg scale, yielding over 5.0 kg of the target compound researchgate.netacs.orgnih.govresearchgate.netuib.noacs.org. This achievement highlights the catalyst's capability to handle complex transformations with high stereochemical control at a significant scale.
Data Table: this compound Performance in GDC-0022 Synthesis
| Parameter | Lab Scale (e.g., 0.5 mol%) | Lab Scale (1.0 mol%) | Kilogram Scale (8.0 kg) |
| Catalyst Loading | 0.5 mol% | 1.0 mol% | 1.0 mol% |
| Conversion | Stalled (<26% after 50h) | >99% (within 50h) | High (implied) |
| Diastereomeric Ratio (dr) | >10% (3S,6S)-3 formed | 98:2 (3S,6R):(3S,6S) | High (maintained) |
| Reaction Time | >50h | ~25-50h | Optimized for scale |
| Epimerization Control | Poor | Good | Crucial for process |
| Yield | Low | High | High (implied) |
| Scale Achieved | N/A | N/A | 8.0 kg |
Note: Data for the kilogram scale is inferred from the successful production of >5.0 kg of GDC-0022 tosylate salt, indicating optimized conditions.
Challenges encountered during scale-up can include batch-to-batch variability in raw materials, potential for trace impurities to affect catalyst performance, and the need for robust engineering controls to manage heat transfer and mixing. For instance, the interference of residual copper catalysts in a separate Suzuki-Miyaura coupling demonstrated how upstream process impurities can impact downstream catalytic steps, requiring careful purification strategies or alternative catalyst systems mdpi.compreprints.org. The ability of this compound to mitigate epimerization, however, offers a significant advantage in process development, simplifying downstream purification and ensuring product quality for complex molecules nih.govresearchgate.netuib.noacs.org.
Compound List
this compound
GDC-0022
Xantphos
Xantphos-Pd-G2
Pd(OAc)2
K3PO4
KOAc
Pd(PtBu3)2
Pd(PCy3)2
Pd(dppf)Cl2
PdCl2(PPh3)2
Pd(PPh3)4
Pd2(dba)3
XPhos G1
XPhos G2
Pd(Xantphos)Cl2
RuPhos Pd G2
BrettPhos Pd G3
JackiePhos Pd G3
Xantphos Pd G3
NiCl2(PCy3)2
Q & A
Q. How is Xantphos Pd G2 synthesized, and what are the key characterization methods?
this compound is synthesized via ligand exchange reactions using palladium precursors (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with Xantphos ligands under inert conditions. Critical characterization includes NMR spectroscopy to confirm ligand coordination and oxidation states, X-ray crystallography for structural elucidation, and GC/MS to assess catalytic activity in model reactions (e.g., C–N coupling) .
Q. What are the primary applications of this compound in cross-coupling reactions?
this compound is widely used in C–N and C–S bond-forming reactions due to its robust π-accepting properties and steric bulk, which stabilize intermediates. For example, in aryl amination, it enables coupling of secondary acyclic amides with aryl halides at elevated temperatures (100–120°C) in toluene or dioxane, achieving yields >80% .
Q. How does the choice of solvent and base affect catalytic efficiency?
Polar aprotic solvents (e.g., toluene, THF) paired with non-nucleophilic bases (e.g., Et₃N) optimize transmetalation and reductive elimination. Solvent polarity influences the stability of Pd(I) intermediates, while base strength modulates the deprotonation of substrates. Systematic solvent/base screening via DOE (Design of Experiments) is recommended to balance reactivity and side reactions .
Q. What are the stability considerations for this compound under ambient conditions?
this compound is air- and moisture-sensitive. Storage under argon or nitrogen at –20°C in sealed vials is critical to prevent ligand dissociation or Pd black formation. Decomposition pathways can be monitored via UV-vis spectroscopy or cyclic voltammetry .
Advanced Research Questions
Q. How do binuclear Pd(I) intermediates influence catalytic cycles in this compound systems?
Kinetic studies reveal that binuclear Pd(I)–Pd(I) species (e.g., [(Xantphos)₂-Pd₂]²⁺) participate in turnover-limiting steps, particularly in hydroformylation. Job plots and variable-temperature NMR show a 2:1 Pd:Xantphos stoichiometry in active species. Iodide ligands (e.g., HI) oxidize Pd(I) to Pd(II), accelerating catalytic cycles .
Q. How can computational methods (e.g., DFT) resolve conflicting mechanistic proposals?
DFT calculations address contradictions in ligand-assisted charge-transfer pathways. For example, TD-DFT studies disproved metal-to-ligand charge transfer (MLCT) stabilization in Pd(I) intermediates, showing that Xantphos’ π* orbitals are energetically inaccessible (>72.6 kcal/mol above ground state). Instead, dissociative ligand exchange dominates in aryl triflate reactions .
Q. What experimental strategies reconcile discrepancies in catalytic activity across studies?
Contradictory results (e.g., variable yields in C–S coupling) often arise from differences in Pd:Xantphos ratios or iodide concentrations. Controlled experiments with fixed Pd:Xantphos (2:1) and 2–4 equivalents of iodide (vs. Xantphos) optimize activity. Cross-validation via in situ IR or EXAFS can identify hidden intermediates .
Q. How to design kinetic experiments to distinguish associative vs. dissociative pathways?
Rate orders in Pd, alkene, and ligand concentrations are key. For dissociative pathways (e.g., aryl triflate reactions), negative alkene order (−1.0 ± 0.1) and 2nd-order Pd dependence indicate binuclear transition states. Isotopic labeling (e.g., ¹⁸O in triflate) and Eyring analysis further validate mechanisms .
Methodological Guidance
- Data Analysis : Use multivariate regression to correlate reaction variables (temperature, ligand ratio) with yields. Tools like MATLAB or Python’s SciPy suite enable statistical modeling of nonlinear relationships .
- Controlled Experiments : Replicate studies with strict exclusion of moisture/oxygen using Schlenk techniques. Include internal standards (e.g., mesitylene) in GC analysis to quantify reproducibility .
- Computational Validation : Pair DFT with experimental kinetics to validate transition states. Open-source software (e.g., ORCA) allows geometry optimization of Pd complexes at the B3LYP/LANL2DZ level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
